Limonene

Description

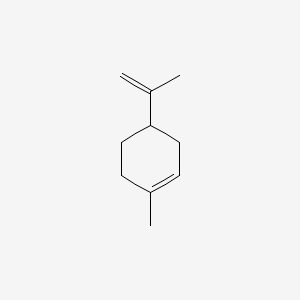

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Limonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene, a cyclic monoterpene with the molecular formula C₁₀H₁₆, is a prominent and versatile naturally occurring hydrocarbon.[1] It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(+)-limonene and (S)-(-)-limonene.[1][2] These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct physicochemical and biological properties, a direct consequence of their unique three-dimensional arrangements. This guide provides a comprehensive technical overview of the chemical structure of this compound, delves into the nuances of its stereoisomerism, and outlines the significant implications of chirality on its biological activity and applications, particularly within the realms of sensory science and drug development. We will explore the distinct olfactory profiles of each enantiomer, detail analytical techniques for their separation and characterization, and discuss their biosynthesis and potential as precursors for novel therapeutics.

Introduction: The Significance of this compound and its Chirality

This compound is a ubiquitous monoterpene found in the essential oils of numerous plants.[3] The (R)-(+)-enantiomer is the major component of citrus fruit peel oils, contributing to their characteristic orange-like scent, while the (S)-(-)-enantiomer is found in plants like caraway and dill, imparting a piny, turpentine-like aroma.[4][5] This stark difference in olfactory perception underscores the profound impact of stereochemistry on biological interactions, as the chiral olfactory receptors in the human nose can differentiate between the two enantiomers.[1][2]

Beyond its role in flavors and fragrances, this compound and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.[6][7][8][9] The differential bioactivity between the enantiomers has been a subject of considerable research, with studies indicating that the proportion of each enantiomer can drastically affect the potency and efficacy of potential therapeutic agents.[10] This stereospecificity is a critical consideration for drug development professionals, as the therapeutic potential of a chiral drug can be highly dependent on the isomeric form used. This guide aims to provide the foundational knowledge necessary to understand and leverage the unique properties of this compound's stereoisomers.

Chemical Structure and Stereoisomerism

Molecular Structure

The systematic IUPAC name for this compound is 1-methyl-4-(1-methylethenyl)cyclohexene.[5] Its structure consists of a six-membered cyclohexene ring substituted with a methyl group and an isopropenyl group. The molecular formula is C₁₀H₁₆, and it has a molecular weight of approximately 136.23 g/mol .[1][11]

The Chiral Center and Enantiomers

The chirality of this compound arises from the presence of a single stereocenter at the C4 position of the cyclohexene ring, the carbon atom to which the isopropenyl group is attached. This carbon is bonded to four different groups, a prerequisite for chirality. The two possible spatial arrangements of these groups around the chiral center result in the two enantiomers:

-

(R)-(+)-Limonene (d-limonene): The "R" designation comes from the Cahn-Ingold-Prelog priority rules, indicating a right-handed configuration. The "(+)" or "d" (dextrorotatory) signifies its property of rotating the plane of polarized light to the right (clockwise).

-

(S)-(-)-Limonene (l-limonene): The "S" designation indicates a left-handed configuration (from the Latin sinister). The "(-)" or "l" (levorotatory) indicates its ability to rotate the plane of polarized light to the left (counter-clockwise).[1]

These enantiomers are non-superimposable mirror images of each other. While they share the same physical properties in an achiral environment (e.g., boiling point, density), their interaction with other chiral molecules, such as biological receptors, can be vastly different.[1][2]

Caption: Chemical structures of (R)-(+)-limonene and (S)-(-)-limonene, illustrating their mirror-image relationship.

Physicochemical and Biological Properties of this compound Stereoisomers

The distinct stereochemistry of the this compound enantiomers leads to notable differences in their sensory and biological properties.

Olfactory Properties

The most well-known difference between the this compound enantiomers is their distinct aromas. This is a classic example of stereospecificity in biological sensory perception.

| Stereoisomer | Common Name | Odor Profile | Olfactory Detection Threshold (in air) |

| (R)-(+)-Limonene | d-Limonene | Fresh, citrusy, orange-like[2][12] | Variable, reported in the ppb range[2] |

| (S)-(-)-Limonene | l-Limonene | Piny, turpentine-like, sometimes described as lemon-like[2] | Variable, reported in the ppb range[2] |

Table 1: Comparison of the olfactory properties of this compound enantiomers.

The ability of the human olfactory system to distinguish between these enantiomers is due to the chiral nature of olfactory receptors. These protein-based receptors in the nasal cavity have specific binding pockets that interact differently with the three-dimensional shapes of the (R) and (S) isomers.

Biological and Pharmacological Activities

The stereochemistry of this compound also influences its biological and pharmacological activities. While in some cases the enantiomers show similar effects, in many instances, one enantiomer is significantly more potent or exhibits a different mode of action.

-

Antimicrobial Activity: Studies have shown that the enantiomers can have different levels of activity against various bacteria and fungi. For example, (R)-(+)-limonene has been reported to exhibit greater activity against several bacterial species compared to (S)-(-)-limonene.[10] Conversely, other studies have found S-(–)-Limonene to be more active against certain pathogens.[3]

-

Spasmolytic Activity: Both enantiomers of this compound have shown spasmolytic activity in smooth muscle tissue, with some studies reporting no significant difference in their pharmacological profiles in this context.[13]

-

Anti-Quorum Sensing Activity: Research has indicated that the enantiomers can have opposing effects on quorum sensing, a bacterial communication process. In one study, (+)-Limonene promoted the production of violacein, while (–)-Limonene inhibited it.[3]

-

Anticancer Potential: this compound and its metabolites have demonstrated potential as anticancer agents by inducing apoptosis.[6] While much of the research has focused on d-limonene, the specific activities of each enantiomer are an active area of investigation.

These differences highlight the importance of using enantiomerically pure compounds in research and drug development to ensure targeted and predictable biological effects.

Biosynthesis and Chemical Synthesis

Biosynthesis

In nature, this compound is synthesized from geranyl pyrophosphate (GPP) through a cyclization reaction catalyzed by the enzyme this compound synthase.[5] The stereochemical outcome of this reaction is determined by the specific isoform of the this compound synthase enzyme. Different plants produce enzymes that are specific for the synthesis of either the (+) or (-) enantiomer.[14] For instance, citrus species predominantly produce (+)-limonene synthase, leading to the accumulation of (R)-(+)-limonene.[14]

Caption: Simplified biosynthetic pathway of this compound enantiomers from geranyl pyrophosphate.

Chemical Synthesis

The chemical synthesis of this compound can be achieved through various methods, often starting from other terpenes or readily available chemical precursors. One common industrial method involves the thermal dimerization of isoprene.[15] Asymmetric synthesis techniques can be employed to produce specific enantiomers. For example, the Jacobsen epoxidation can be used for the asymmetric synthesis of this compound epoxides, which are valuable chiral building blocks.[16]

Analytical Techniques for Separation and Characterization

The analysis and separation of this compound enantiomers are crucial for quality control in the food and fragrance industries, as well as for research in pharmacology and drug development.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is the primary technique for separating and quantifying this compound enantiomers.[17] This method utilizes a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin.[18] The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and individual quantification.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

-

Sample Preparation: Dilute the essential oil or this compound sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: Install a chiral capillary column, such as one with a heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin stationary phase.[17]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at a rate of 5 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: 280 °C

-

-

Data Analysis: Identify the peaks corresponding to (R)-(+)-limonene and (S)-(-)-limonene based on their retention times, which should be determined using pure standards. Calculate the enantiomeric excess (ee) or the ratio of the two enantiomers.

Caption: Experimental workflow for the chiral gas chromatography analysis of this compound enantiomers.

Spectroscopic Characterization

While standard spectroscopic techniques like NMR and IR cannot distinguish between enantiomers, they are essential for confirming the overall chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the cyclohexene ring, the methyl group, and the isopropenyl group.[19][20] The ¹H NMR spectrum typically shows characteristic peaks for the olefinic protons and the protons of the methyl and methylene groups.[21]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the different functional groups. Key peaks include those for C=C stretching (around 1640-1680 cm⁻¹) and C-H stretching (above 2800 cm⁻¹).[22][23][24]

Applications in Drug Development and Research

The unique properties of this compound and its stereoisomers make them valuable in various research and development applications.

-

Chiral Probes: The distinct biological responses to this compound enantiomers make them useful as chiral probes to study the stereoselectivity of biological receptors and enzymes.

-

Precursors for Chiral Synthesis: Both (R)-(+)- and (S)-(-)-limonene serve as versatile and renewable chiral starting materials for the synthesis of more complex molecules, including other terpenes and pharmacologically active compounds.[5] For example, (-)-limonene is a precursor in the biosynthesis of (-)-menthol.

-

Therapeutic Agents: The diverse pharmacological activities of this compound, including its anticancer and anti-inflammatory properties, are being actively investigated.[6][7][8] Understanding the specific contributions of each enantiomer is crucial for developing effective and targeted therapies.

-

Drug Delivery: this compound has been explored as a penetration enhancer in transdermal drug delivery systems, leveraging its ability to interact with the lipids in the stratum corneum.[25]

Conclusion

This compound is more than just a simple fragrance compound; it is a compelling case study in the importance of stereochemistry in the biological and chemical sciences. The existence of its two enantiomers, (R)-(+)-limonene and (S)-(-)-limonene, with their distinct olfactory and biological properties, provides a clear illustration of how molecular chirality governs interactions with biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical structure, stereoisomerism, and analytical methodologies for this compound is essential. This knowledge is not only fundamental to the fields of flavor and fragrance chemistry but also holds significant potential for the discovery and development of novel, stereospecific therapeutic agents. The continued exploration of the unique properties of each this compound enantiomer will undoubtedly lead to new and innovative applications in medicine and beyond.

References

- 1. Citrus science: learn with this compound – scienceinschool.org [scienceinschool.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. acs.org [acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Biochemical significance of this compound and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. From Citrus to Clinic: this compound's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. edu.rsc.org [edu.rsc.org]

- 12. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 13. Spasmolytic Activity of Carvone and this compound Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104557413A - this compound synthesis method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Enantiomeric analysis of this compound and carvone by direct introduction of aromatic plants into multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gcms.cz [gcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. This compound, (-)- | C10H16 | CID 439250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. brainly.com [brainly.com]

- 24. cetjournal.it [cetjournal.it]

- 25. researchgate.net [researchgate.net]

The Enantiomeric Divide: A Technical Guide to the Olfactory Disparity of (R)-(+)- and (S)-(-)-Limonene

Abstract

The phenomenon of chirality, a fundamental principle in stereochemistry, manifests profoundly in the field of olfaction. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can elicit remarkably distinct olfactory perceptions. The cyclic monoterpene limonene serves as a canonical example of this chiral discrimination. This technical guide provides an in-depth exploration of the olfactory differences between (R)-(+)-limonene and (S)-(-)-limonene, detailing the underlying neurobiological mechanisms, sensory analytics, and key experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of stereoisomerism in sensory science.

Introduction: Chirality and the Olfactory System

Chirality is a geometric property of molecules that gives rise to pairs of enantiomers. These stereoisomers share identical chemical formulas and physical properties in an achiral environment.[1] However, the biological world, with its inherently chiral building blocks such as L-amino acids and D-sugars, often interacts with enantiomers in a stereospecific manner. The human olfactory system is a prime example of such a chiral environment, where olfactory receptors, themselves chiral protein structures, can differentiate between enantiomeric odorants.[2] This stereospecificity offers a compelling avenue for research in sensory science, pharmacology, and the development of novel therapeutics. The distinct scents of (R)-(+)- and (S)-(-)-limonene provide a classic and accessible model for studying this fascinating aspect of neurobiology.

Physicochemical and Olfactory Profiles of this compound Enantiomers

(R)-(+)-limonene is predominantly found in citrus fruits and is the major component of orange peel oil.[3] In contrast, (S)-(-)-limonene is found in sources such as pine needles and turpentine.[3] Their distinct origins are mirrored in their contrasting olfactory profiles.

Sensory Descriptors

The two enantiomers of this compound are consistently reported to have qualitatively different odor profiles. (R)-(+)-limonene is predominantly described as having a fresh, citrusy, and orange-like aroma.[4] Conversely, (S)-(-)-limonene is characterized by a piny, turpentine-like scent, with some descriptors also including a lemon-like note.[3][4] It is important to note, however, that the characteristic "lemon" and "orange" scents of the respective citrus fruits are the result of a complex mixture of volatile compounds, with the this compound enantiomers being significant but not sole contributors.[4] The perceived odor can also be influenced by the purity of the compound, with highly purified this compound having a less distinct character.[4]

Quantitative Olfactory Data

The olfactory detection threshold (ODT) is a critical quantitative measure of an odorant's potency. The ODTs for the this compound enantiomers have been determined in various studies, with some variability attributed to different experimental methodologies and the medium of measurement (air or water).

| Enantiomer | Chemical Structure | Odor Profile | Odor Detection Threshold (in water) | Natural Sources |

| (R)-(+)-Limonene |

| Fresh, citrusy, orange-like[4] | ~200 µg/L[5] | Citrus fruits (e.g., oranges, lemons, grapefruit)[3] |

| (S)-(-)-Limonene |

| Piny, turpentine-like, lemon-like[3][4] | ~500 µg/L[5] | Pine needles, turpentine, some essential oils[3] |

The Neurobiological Basis of Chiral Discrimination

The ability to distinguish between the this compound enantiomers lies in the intricate workings of the olfactory system, from the initial interaction with olfactory receptors to the processing of signals in the brain. While the specific human olfactory receptors that differentiate between (R)-(+)- and (S)-(-)-limonene have not yet been definitively identified in published literature, the mechanism of chiral discrimination at the receptor level is well-understood in principle. The process of identifying the specific receptors for particular odorants is known as "deorphanization."[4][6]

Olfactory Signal Transduction Pathway

The perception of smell begins when an odorant molecule, such as a this compound enantiomer, binds to an olfactory receptor (OR) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant initiates a downstream signaling cascade.

The binding of a this compound enantiomer to its specific OR causes a conformational change in the receptor, activating the associated G-protein, G-olf.[4] The activated G-olf then stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na+ and Ca2+ ions. This influx depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb of the brain for further processing.

Experimental Methodologies for Olfactory Analysis

A variety of techniques are employed to characterize and quantify the olfactory differences between chiral molecules.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4] It allows for the identification of odor-active compounds within a complex mixture.

Experimental Protocol: GC-O Analysis of this compound Enantiomers

-

Sample Preparation: Prepare solutions of high-purity (R)-(+)-limonene and (S)-(-)-limonene in a suitable solvent (e.g., diethyl ether) at various concentrations.

-

Instrumentation: Utilize a gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based column) to separate the enantiomers. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and perceived intensity of any detected odor.

-

Data Analysis: Correlate the retention times of the odor events with the peaks from the chemical detector to identify the odor-active compounds. Compare the odor descriptors and intensities recorded for each enantiomer.

Electro-olfactography (EOG)

EOG measures the summated electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus. It provides a quantitative measure of the overall response of the olfactory sensory neurons.

Experimental Protocol: EOG for Chiral Discrimination

-

Animal Preparation: Anesthetize the animal model (e.g., mouse or salamander) and expose the olfactory epithelium.

-

Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on a nearby non-sensory tissue.

-

Stimulus Delivery: Deliver precisely controlled pulses of humidified air containing known concentrations of (R)-(+)-limonene and (S)-(-)-limonene, as well as a solvent control, to the olfactory epithelium.

-

Signal Amplification and Recording: Amplify the electrical signals from the electrodes and record them using a data acquisition system.

-

Data Analysis: Measure the peak amplitude of the negative EOG potential for each stimulus. Compare the dose-response curves for the two enantiomers to determine if there are significant differences in the magnitude of the response.

In Vitro Receptor Assays (Calcium Imaging)

This technique involves expressing specific human olfactory receptors in a heterologous cell line (e.g., HEK293 cells) and then measuring the intracellular calcium concentration changes in response to odorant stimulation. This is a powerful tool for deorphanizing olfactory receptors.

Experimental Protocol: Calcium Imaging of Olfactory Receptors

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid containing the gene for a specific human olfactory receptor and a promiscuous G-protein subunit.

-

Calcium Indicator Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Perfuse the cells with a buffer containing precise concentrations of (R)-(+)-limonene and (S)-(-)-limonene.

-

Fluorescence Microscopy: Use a fluorescence microscope to measure the changes in intracellular calcium concentration, indicated by changes in the fluorescence of the dye.

-

Data Analysis: Quantify the magnitude of the calcium response for each enantiomer at various concentrations to determine the receptor's sensitivity and specificity.

Implications for Research and Drug Development

The stereospecificity of the olfactory system has significant implications for various scientific and commercial fields:

-

Fragrance and Flavor Industry: A deep understanding of chiral discrimination is crucial for the creation of novel and targeted scents and flavors.

-

Drug Development: As many pharmaceutical compounds are chiral, understanding how different enantiomers interact with biological receptors, including olfactory receptors which are part of the vast GPCR family, can provide insights into drug efficacy, side effects, and off-target interactions.

-

Neuroscience Research: The this compound enantiomers provide a valuable and accessible model system for studying the fundamental principles of chemosensory coding and perception in the brain.

Conclusion

The distinct olfactory perception of (R)-(+)-limonene and (S)-(-)-limonene is a compelling demonstration of the chemical acuity of the human olfactory system. This difference is not merely a curiosity but a reflection of the precise and stereospecific interactions between chiral odorant molecules and their corresponding olfactory receptors. The experimental methodologies outlined in this guide provide a robust framework for investigating these interactions, from the sensory panel to the single receptor level. A continued and detailed exploration of such chiral pairs will undoubtedly deepen our understanding of the molecular logic of olfaction and its broader implications for biology and medicine.

References

- 1. Olfactory discrimination ability of human subjects for ten pairs of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 4. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Limonene: A Technical Guide to its Function as a Precursor in Monoterpene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene, a ubiquitous cyclic monoterpene, stands as a critical nexus in the biosynthesis of a vast and diverse array of monoterpenoids.[1] This guide provides an in-depth exploration of this compound's pivotal role as a precursor, detailing the enzymatic cascades that govern its formation and subsequent transformation into high-value compounds. We will dissect the biosynthetic pathways, elucidate the mechanisms of key enzymes such as this compound synthase and cytochrome P450 monooxygenases, and present detailed experimental protocols for the analysis and biotechnological production of this compound-derived monoterpenes. This technical resource is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the synthetic potential of this compound.

Introduction: this compound as a Foundational Building Block

This compound, a 10-carbon monocyclic terpene, is a readily available and structurally versatile chiral molecule, primarily sourced as a byproduct of the citrus industry.[1] It exists as two enantiomers, (+)-limonene (d-limonene) and (-)-limonene (l-limonene), each with distinct olfactory properties and arising from the action of different enantiospecific enzymes.[2][3] Beyond its well-known applications in flavors and fragrances, this compound serves as a crucial starting material for the synthesis of a multitude of other monoterpenes with significant pharmacological and commercial value.[1][4] Its chemical structure, featuring two double bonds and a chiral center, presents multiple reactive sites for both biological and chemical modifications.[1] Understanding the intricate enzymatic machinery that nature employs to synthesize and diversify this compound is paramount for its exploitation in various fields, including drug discovery and development.[5]

The Genesis of this compound: Biosynthesis from Geranyl Pyrophosphate

The journey of monoterpene synthesis begins with the universal C10 precursor, geranyl pyrophosphate (GPP).[6][7] GPP is formed from the condensation of two C5 isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the action of GPP synthase.[8] The pivotal step in this compound biosynthesis is the cyclization of GPP, a reaction catalyzed by the enzyme this compound synthase.[2][9]

The Mechanism of this compound Synthase

This compound synthase, a type of monoterpene cyclase, orchestrates a complex series of events to convert the linear GPP molecule into the cyclic this compound.[7] The proposed mechanism involves several key steps:

-

Ionization of GPP: The reaction is initiated by the metal-ion-dependent removal of the diphosphate group from GPP, leading to the formation of a geranyl carbocation.[3]

-

Isomerization to Linalyl Pyrophosphate (LPP): The flexible geranyl carbocation is then thought to undergo isomerization to form a linalyl pyrophosphate (LPP) intermediate. This step is crucial as it allows for the necessary bond rotation to bring the ends of the molecule into proximity for cyclization.[10]

-

Cyclization: The LPP intermediate then cyclizes to form an α-terpinyl cation.[11]

-

Deprotonation: The final step involves the loss of a proton from the α-terpinyl cation to yield the stable this compound molecule.[6]

The stereochemistry of the final this compound product ((+)- or (-)-enantiomer) is determined by the specific folding of the GPP substrate within the active site of the respective this compound synthase.[3]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscientific.org [iscientific.org]

- 5. Biochemical significance of this compound and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotechnological production of this compound in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the Monoterpenes this compound and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct evidence for an enzyme generated LPP intermediate in (+)-limonene synthase using a fluorinated GPP substrate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of Limonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene, a monocyclic monoterpene abundant in citrus fruit peels, is a promising natural compound with multifaceted therapeutic potential.[1][2][3] This technical guide provides a comprehensive exploration of the intricate molecular mechanisms that underpin its potent antioxidant and anti-inflammatory activities. We delve into the direct and indirect antioxidant actions of this compound, focusing on its ability to scavenge free radicals and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, we elucidate its anti-inflammatory effects mediated through the inhibition of key signaling cascades, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic promise of this compound.

Introduction: this compound as a Bioactive Monoterpene

This compound is a naturally occurring hydrocarbon and the major constituent of the essential oils of citrus fruits like oranges, lemons, and grapefruits.[1] Recognized for its characteristic fragrance, this compound is widely used in the food and cosmetic industries.[1] Beyond its aromatic properties, a growing body of scientific evidence highlights its significant pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] Its lipophilic nature facilitates its interaction with cellular membranes, allowing it to modulate various intracellular signaling pathways.[5] This guide will focus specifically on the molecular underpinnings of its antioxidant and anti-inflammatory actions, which are central to its therapeutic potential in a range of chronic diseases.

Antioxidant Mechanisms of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of numerous diseases.[1] this compound combats oxidative stress through a dual-pronged approach: direct radical scavenging and the enhancement of endogenous antioxidant defenses.

Direct Radical Scavenging Activity

This compound possesses the ability to directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing these highly reactive molecules.[1][5] This has been demonstrated in various in-vitro antioxidant assays.[1][5]

Table 1: In-Vitro Antioxidant Activity of D-Limonene

| Assay | Principle | Outcome for D-Limonene | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | D-Limonene effectively scavenges the DPPH radical in a concentration-dependent manner. | [1][5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Evaluates the capacity of an antioxidant to quench the pre-formed ABTS radical cation. | D-Limonene demonstrates significant ABTS radical scavenging activity. | [1][5] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | D-Limonene exhibits ferric reducing power, indicating its electron-donating capability. | [1][5] |

| Hydroxyl and Superoxide Radical Scavenging Assays | Determines the ability to neutralize highly reactive hydroxyl (•OH) and superoxide (O₂•⁻) radicals. | D-Limonene shows efficacy in scavenging both hydroxyl and superoxide radicals. | [1][5] |

Upregulation of Endogenous Antioxidant Defenses: The Nrf2-ARE Pathway

A more profound and lasting antioxidant effect of this compound is its ability to bolster the cell's intrinsic antioxidant machinery. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[8]

Studies have shown that this compound treatment increases the nuclear translocation of Nrf2 and subsequently enhances the expression of Nrf2-dependent genes, including:

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[7]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[7]

-

γ-glutamylcysteine synthetase (γ-GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[7]

The activation of the Nrf2 pathway by this compound has been observed to protect cells from various stressors, such as UVB-induced photodamage.[6][7]

References

- 1. scispace.com [scispace.com]

- 2. From Citrus to Clinic: this compound’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Potential of this compound and this compound Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound protects human skin keratinocytes against UVB-induced photodamage and photoaging by activating the Nrf2-dependent antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Anticancer Mechanisms of d-Limonene

Abstract

d-Limonene, a monocyclic monoterpene abundant in the peels of citrus fruits, has garnered significant attention in oncology research for its chemopreventive and chemotherapeutic potential.[1][2] Preclinical investigations, spanning numerous in vitro and in vivo models, have elucidated a multi-faceted mechanism of action, positioning d-limonene as a promising candidate for further drug development. This technical guide synthesizes the current understanding of d-limonene's anticancer properties, focusing on the core molecular pathways it modulates. We will delve into its role in inducing programmed cell death, halting the cell division cycle, suppressing inflammatory pathways, and inhibiting tumor growth and spread. This document is intended for researchers, scientists, and drug development professionals, providing not only a mechanistic overview but also actionable experimental protocols and field-proven insights to guide future preclinical studies.

Introduction: The Profile of a Natural Anticancer Compound

d-Limonene is a major constituent of citrus essential oils and is listed as Generally Recognized as Safe (GRAS) for its use as a flavoring agent in food products.[3][4][5] Its favorable safety profile, characterized by low toxicity in preclinical and human studies, makes it an attractive agent for cancer research.[4][6][7][8] While early clinical trials have shown it is well-tolerated, a deeper understanding of its underlying mechanisms is critical to unlocking its full therapeutic potential.[3][8] This guide will dissect the key pillars of d-limonene's anticancer activity as demonstrated in preclinical settings.

Core Mechanism I: Induction of Apoptosis

One of the most consistently reported anticancer effects of d-limonene is its ability to induce apoptosis, or programmed cell death, in malignant cells.[9][10][11] This process is crucial for eliminating damaged or cancerous cells and is a primary target for many chemotherapeutic agents. Preclinical evidence strongly suggests that d-limonene primarily activates the intrinsic, or mitochondrial, pathway of apoptosis.[3][10][12][13]

The Intrinsic Apoptotic Pathway

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. The ratio of these proteins determines the cell's fate.

d-Limonene has been shown to disrupt this balance in favor of cell death. Studies on colon and lung cancer cells demonstrate that treatment with d-limonene leads to:

-

Upregulation of Bax: An increase in this pro-apoptotic protein.[1][3][14]

-

Downregulation of Bcl-2: A decrease in this key anti-apoptotic survival protein.[1][3][14]

This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane's integrity, leading to the release of cytochrome c into the cytoplasm.[3][13] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the "apoptosome." This complex activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3.[3][12][13] Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of cell death.[13][15][16]

Signaling Pathway Visualization

The following diagram illustrates the d-limonene-induced intrinsic apoptotic cascade.

Caption: d-Limonene Induced Intrinsic Apoptosis Pathway.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Causality: To validate that d-limonene induces apoptosis via the intrinsic pathway, it is essential to quantify the changes in key regulatory and executioner proteins. Western blotting provides a semi-quantitative method to detect the cleavage (activation) of caspases and PARP, and the expression levels of Bcl-2 family proteins.[15][17]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., LS174T colon cancer, A549 lung cancer) at a suitable density.[3][9] Allow them to adhere overnight. Treat cells with various concentrations of d-limonene (e.g., 0.5 mM, 0.75 mM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).[9]

-

Lysate Preparation:

-

Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).[18]

-

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).[18]

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.[18]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]

-

Carefully collect the supernatant containing the total protein lysate.[18]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15][18]

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.[18]

-

Wash the membrane three times with TBST.[18]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again three times with TBST.[18]

-

-

Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[18] The intensity of cleaved caspase and PARP bands should increase with d-limonene treatment, while the ratio of Bax to Bcl-2 should also increase.[15]

Core Mechanism II: Cell Cycle Arrest

In addition to promoting cell death, d-limonene can inhibit cancer cell proliferation by arresting the cell cycle.[9] This prevents cancer cells from replicating their DNA and dividing, thus halting tumor growth. Preclinical studies have shown that d-limonene can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: Flow cytometry with propidium iodide (PI) staining is the gold-standard technique for analyzing cell cycle distribution.[19] PI is a fluorescent dye that intercalates with DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation and quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with d-limonene as described in the Western Blot protocol (Section 2.3).

-

Cell Harvesting and Fixation:

-